Cas no 1806930-52-8 (2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine)

2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of chloro, difluoromethyl, hydroxy, and trifluoromethyl groups on the pyridine ring enhances its utility as an intermediate in agrochemical and pharmaceutical synthesis. The electron-withdrawing trifluoromethyl and difluoromethyl groups contribute to its stability and reactivity, while the hydroxyl and chloro substituents provide sites for further functionalization. This compound is particularly valuable for constructing complex heterocyclic systems, where selective fluorination is desired. Its structural features make it suitable for developing bioactive molecules with improved metabolic stability and lipophilicity.
2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine structure
1806930-52-8 structure
Product Name:2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
CAS No:1806930-52-8
MF:C7H3ClF5NO
MW:247.54983830452
CID:4866445
Update Time:2025-05-19

2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H3ClF5NO/c8-5-3(7(11,12)13)4(15)2(1-14-5)6(9)10/h1,6H,(H,14,15)
    • InChI Key: HEYFPYWYALUWMH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)(F)F)C(C(C(F)F)=CN1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 357
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.1

2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053755-250mg
2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
1806930-52-8 97%
250mg
$988.80 2022-03-31
Alichem
A029053755-500mg
2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
1806930-52-8 97%
500mg
$1,581.10 2022-03-31
Alichem
A029053755-1g
2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine
1806930-52-8 97%
1g
$3,099.20 2022-03-31

Additional information on 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine

2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No. 1806930-52-8, known as 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine, is a highly specialized organic compound belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring with multiple substituents: a chlorine atom at position 2, a difluoromethyl group at position 5, a hydroxyl group at position 4, and a trifluoromethyl group at position 3. These substituents confer the compound with distinct electronic and steric properties, making it a valuable candidate for further research and development.

Recent studies have highlighted the importance of pyridine derivatives in modern chemistry, particularly due to their ability to act as versatile building blocks in organic synthesis. The presence of halogen atoms (chlorine and fluorine) in the structure of 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine enhances its reactivity and selectivity in various chemical reactions. For instance, the trifluoromethyl group is known to impart strong electron-withdrawing effects, which can significantly influence the compound's reactivity in nucleophilic and electrophilic substitutions. Similarly, the hydroxyl group at position 4 introduces hydrophilic properties, potentially enhancing solubility and bioavailability in certain applications.

One of the most promising areas of application for this compound is in the field of agricultural chemistry. Researchers have explored the potential of pyridine derivatives as herbicides or fungicides due to their ability to inhibit key enzymatic pathways in plants and pathogens. The combination of halogenated substituents in 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine may enhance its bioactivity, making it a candidate for developing novel agrochemicals with improved efficacy and reduced environmental impact.

In the pharmaceutical industry, pyridine derivatives have been extensively studied for their potential as drug candidates. The unique electronic properties of 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine could make it an ideal scaffold for designing molecules targeting specific biological receptors or enzymes. Recent advancements in medicinal chemistry have emphasized the importance of fluorinated compounds due to their enhanced stability and bioavailability. The presence of both chlorine and fluorine atoms in this compound could synergistically contribute to its pharmacokinetic properties, making it a valuable lead compound for drug discovery.

From a synthetic perspective, the preparation of 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine involves a series of carefully designed reactions that highlight modern synthetic methodologies. The synthesis typically begins with the preparation of an appropriate pyridine precursor, followed by sequential substitution reactions to introduce the desired substituents. The introduction of halogenated groups requires precise control over reaction conditions to ensure high yields and selectivity. Recent studies have also explored alternative synthetic routes using catalytic methods or microwave-assisted synthesis to optimize the production process.

The structural complexity of this compound also makes it an interesting subject for computational chemistry studies. Researchers have employed advanced computational techniques such as density functional theory (DFT) and molecular docking to investigate its electronic properties and potential interactions with biological targets. These studies provide valuable insights into the compound's behavior at the molecular level, aiding in its further development as a functional material or therapeutic agent.

In conclusion, 2-Chloro-5-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine represents a cutting-edge example of how modern organic chemistry continues to push the boundaries of molecular design and functionality. With its unique structural features and diverse potential applications, this compound serves as a testament to the ingenuity and innovation within the chemical sciences.

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